molecular formula C11H18O B1196586 2-Hexyl-2-cyclopenten-1-one CAS No. 95-41-0

2-Hexyl-2-cyclopenten-1-one

Cat. No. B1196586
CAS RN: 95-41-0
M. Wt: 166.26 g/mol
InChI Key: VGECIEOJXLMWGO-UHFFFAOYSA-N
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Patent
US06833481B2

Procedure details

In a 30 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyhexyl)cyclopentanone (20 g) synthesized in Reference Example 2 and iodine (5 mg), followed by 6 hours of the reaction at 150° C. The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5) to obtain 15.3 g of 2-hexyl-2-cyclopentenone (GC purity: 99.1%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].II>>[CH2:2]([C:8]1[C:9](=[O:13])[CH2:10][CH2:11][CH:12]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC(CCCCC)C1C(CCC1)=O
Step Two
Name
Quantity
5 mg
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 30 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
followed by 6 hours of the reaction at 150° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C=1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.